

Application Notes and Protocols for I-BRD9 in In Vitro Binding Assays

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Compound of Interest

Compound Name: I-BRD9

Cat. No.: B1674236

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Introduction

I-BRD9 is a potent and highly selective chemical probe for the bromodomain of Bromodomain-containing protein 9 (BRD9).[1][2][3] As a member of the non-canonical SWI/SNF chromatin remodeling complex, BRD9 is implicated in various cellular processes, including gene transcription, and has emerged as a therapeutic target in oncology and inflammatory conditions.[4][5] **I-BRD9** serves as an invaluable tool for investigating the biological functions of BRD9 and for the development of novel therapeutics.[2][3] These application notes provide detailed protocols for utilizing **I-BRD9** in in vitro binding assays to characterize its interaction with BRD9 and to screen for new inhibitors.

Data Presentation

The following tables summarize the quantitative data for **I-BRD9** binding to BRD9 and other bromodomains, highlighting its potency and selectivity.

Table 1: **I-BRD9** Binding Affinity and Potency

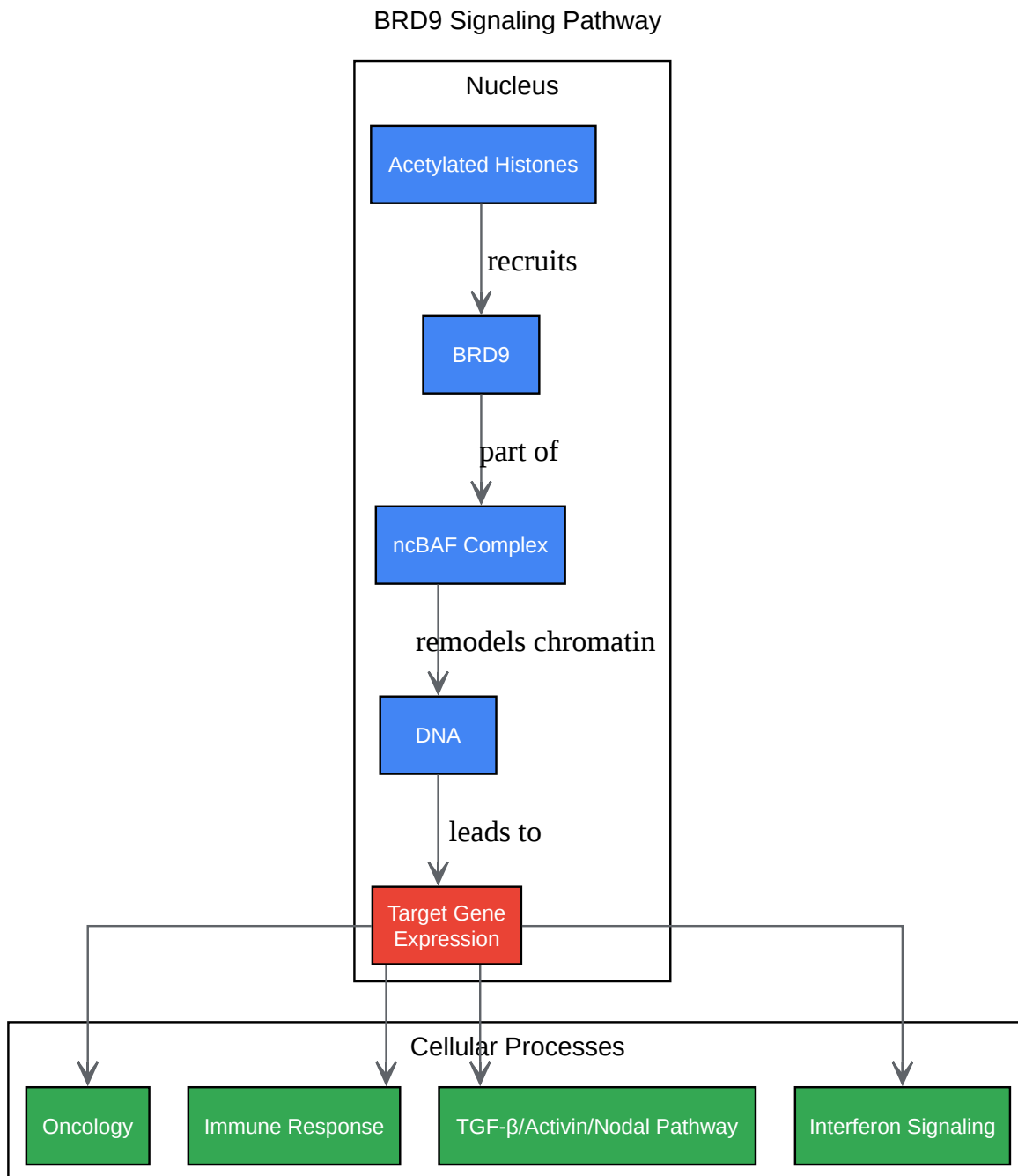
Target	Assay Type	Value	Unit	Reference
BRD9	TR-FRET	7.3	pIC50	[1][6][7]
BRD9	BROMOscan	8.7	pKd	[3][6][8]
BRD9	NanoBRET	6.8	pIC50	[6]
Endogenous BRD9 (HUT-78 cells)	Chemoproteomic Competition Binding	0.07943	μM (IC50)	[1]

Table 2: **I-BRD9** Selectivity Profile

Off-Target	Assay Type	Value	Fold Selectivity (vs. BRD9)	Reference
BRD4	TR-FRET	5.3 (pIC50)	~100	[1][6]
BET Family	TR-FRET / BROMOscan	-	>700	[2][3][9][10]
BRD7	BROMOscan	6.4 (pKd)	~200	[3][8][9][10]
Panel of 34 Bromodomains	BROMOscan	-	>70	[2][3]
BRD3 (endogenous)	Chemoproteomic Competition Binding	-	>625	[3]

Signaling Pathway

BRD9 is a core subunit of the non-canonical BAF (ncBAF) chromatin remodeling complex.[4] It plays a role in recruiting this complex to acetylated histones, thereby influencing gene expression. Dysregulation of BRD9 has been linked to various signaling pathways involved in cancer and other diseases.



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Caption: BRD9 as part of the ncBAF complex recognizes acetylated histones, leading to chromatin remodeling and regulation of gene expression involved in various cellular processes.

Experimental Protocols

Here, we provide a detailed protocol for a competitive binding assay using AlphaScreen™ technology. This is a common method for assessing the binding of **I-BRD9** to BRD9 and for screening compound libraries.

AlphaScreen™ Competitive Binding Assay

This protocol is adapted from commercially available BRD9 inhibitor screening assay kits.[\[11\]](#)[\[12\]](#)[\[13\]](#)

Objective: To determine the IC₅₀ value of **I-BRD9** or other test compounds for the interaction between BRD9 and an acetylated histone peptide.

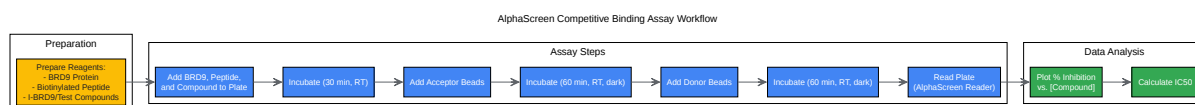
Principle: The AlphaScreen™ technology is a bead-based assay that measures molecular interactions in a microplate format.[\[14\]](#)[\[15\]](#) A donor bead and an acceptor bead are brought into proximity through a biological interaction. Upon excitation at 680 nm, the donor bead releases singlet oxygen, which diffuses to the nearby acceptor bead, triggering a chemiluminescent signal at 520-620 nm. In this competitive assay, a test compound that inhibits the BRD9-histone interaction will prevent the beads from coming into proximity, resulting in a decrease in the AlphaScreen™ signal.

Materials:

- Recombinant Human BRD9 protein (GST-tagged or His-tagged)
- Biotinylated acetylated histone peptide (e.g., H4K5/8/12/16ac)
- Streptavidin-coated Donor beads
- Anti-GST or Anti-His Acceptor beads
- **I-BRD9** (as a positive control inhibitor)
- Test compounds
- Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)

- 384-well white microplates (low-volume)

Experimental Workflow Diagram:



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Caption: Workflow for the AlphaScreen competitive binding assay to determine inhibitor potency.

Procedure:

- Reagent Preparation:
 - Prepare a serial dilution of **I-BRD9** and test compounds in Assay Buffer. The final DMSO concentration should be kept below 1%.
 - Dilute BRD9 protein and biotinylated histone peptide in Assay Buffer to the desired concentrations (optimization may be required).
- Assay Plate Setup:
 - Add 5 μ L of the diluted test compounds or **I-BRD9** to the wells of a 384-well plate.
 - For positive control (no inhibition), add 5 μ L of Assay Buffer with DMSO.
 - For negative control (background), add 5 μ L of Assay Buffer with DMSO.
- Reaction Mixture:

- Prepare a master mix of BRD9 protein and biotinylated histone peptide.
- Add 10 μ L of the master mix to each well (except the negative control wells, to which only BRD9 or peptide should be added to determine background).
- Incubation:
 - Seal the plate and incubate for 30 minutes at room temperature with gentle shaking.
- Bead Addition:
 - Dilute the Acceptor beads in Assay Buffer according to the manufacturer's instructions. Add 5 μ L to each well.
 - Seal the plate and incubate for 60 minutes at room temperature in the dark.
 - Dilute the Donor beads in Assay Buffer. Add 5 μ L to each well.
 - Seal the plate and incubate for 60 minutes at room temperature in the dark.
- Data Acquisition:
 - Read the plate on an AlphaScreen-capable plate reader.
- Data Analysis:
 - Subtract the background signal from all wells.
 - Calculate the percentage of inhibition for each compound concentration relative to the positive control.
 - Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Conclusion

I-BRD9 is a critical tool for the study of BRD9 biology and for the discovery of novel therapeutics. The provided data and protocols offer a comprehensive guide for researchers to

effectively utilize **I-BRD9** in in vitro binding assays. Adherence to these guidelines will facilitate the generation of robust and reproducible data for the characterization of BRD9 inhibitors.

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